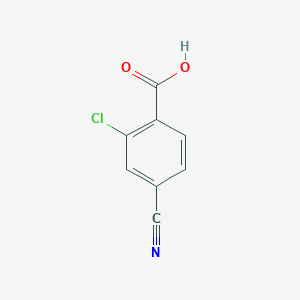

2-Chloro-4-cyanobenzoic acid

Description

Significance within Contemporary Chemical Research

The strategic placement of electron-withdrawing chloro and cyano groups on the benzoic acid framework imparts unique reactivity to 2-Chloro-4-cyanobenzoic acid, making it a significant compound in modern chemical research. evitachem.com These functional groups enhance the electrophilicity of the aromatic ring, facilitating a variety of chemical transformations. evitachem.com This reactivity is crucial for the synthesis of more complex molecules. The compound serves as a key intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials. evitachem.com Its derivatives are actively studied for potential biological activities, highlighting its importance in medicinal chemistry. solubilityofthings.com

Historical Development of Related Chemical Synthesis Methodologies

The synthesis of cyanobenzoic acid derivatives has evolved over time, with various methods being developed to improve efficiency and yield. Historically, the Sandmeyer reaction has been a fundamental method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. researchgate.net This classic approach has been applied to aminobenzoic acids to produce cyanobenzoic acids. researchgate.net

More contemporary methods focus on direct and selective reactions. For instance, processes have been developed for producing cyanobenzoic acid derivatives from phthalonitrile (B49051) compounds by selectively hydrolyzing one nitrile group. googleapis.com Other modern approaches involve the oxidation of corresponding methyl groups on cyanotoluenes or the halogen exchange of chloro-nitrobenzoic acid precursors followed by reduction and cyanation. google.com The use of chlorinating agents like thionyl chloride to convert cyanobenzoic acids into their more reactive acid chloride counterparts is also a well-established technique, though newer methods aim to avoid harsh reagents. google.com

Overview of Key Academic and Industrial Research Areas

Research involving this compound and its isomers is prominent in several key areas:

Pharmaceuticals: This compound and its analogs are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). evitachem.comleapchem.com The cyano and chloro groups can be modified to interact with biological targets, leading to the development of new therapeutic agents. leapchem.com For example, derivatives of cyanobenzoic acids have been investigated for their potential antiviral, anti-inflammatory, and antitumor activities. leapchem.com

Agrochemicals: It serves as a building block for creating new herbicides and pesticides. evitachem.com The structural features of the molecule can be tailored to design agrochemicals with specific activities.

Materials Science: The reactive nature of this compound makes it useful in the synthesis of polymers and other functional materials. evitachem.com Cyanobenzoic acids, in general, are used in the development of metal-organic frameworks (MOFs) and materials with unique electronic properties. pubcompare.ai

Organic Synthesis: As a versatile intermediate, it is widely used in organic chemistry laboratories for creating a diverse range of more complex molecules. lookchem.com The presence of multiple reactive sites allows for various chemical transformations, including substitution and reduction reactions. evitachem.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 117738-77-9 | sigmaaldrich.com |

| Molecular Formula | C8H4ClNO2 | nih.gov |

| Molecular Weight | 181.58 g/mol | sigmaaldrich.com |

| Melting Point | 170-171 °C | sigmaaldrich.com |

| Boiling Point | 338.1±27.0 °C at 760 mmHg | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTROYYKGGOPEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro 4 Cyanobenzoic Acid

Established Synthetic Routes to 2-Chloro-4-cyanobenzoic Acid

Traditional synthesis of this compound often involves multi-step sequences starting from readily available aromatic precursors. These routes are characterized by the strategic introduction and modification of functional groups on the benzene (B151609) ring.

Halogenation and Cyano-Group Introduction Strategies in Aromatic Systems

The introduction of the chloro and cyano functionalities onto an aromatic ring is a cornerstone of synthesizing the target molecule. A common strategy involves the Sandmeyer reaction, which converts an aryl amine into a nitrile.

One established pathway begins with a substituted aminotoluene. google.com For instance, a process can start with 2-substituted 4-nitrotoluene, which is first reduced to form a 2-substituted 4-aminotoluene. google.com The amino group is then converted to a diazonium salt using sodium nitrite (B80452) and hydrochloric acid (NaNO₂/HCl), which is subsequently displaced by a cyanide ion (e.g., from CuCN or KCN) to form a 2-substituted 4-cyanotoluene. google.comvulcanchem.com The final step is the oxidation of the methyl group to a carboxylic acid. google.com

Alternatively, a process can start from a substituted aminobenzoic acid. google.com For example, 2-substituted 4-aminobenzoic acid can be treated with NaNO₂/HCl and a cyanide source to directly form the 2-substituted 4-cyanobenzoic acid derivative. google.com The Sandmeyer reaction requires careful control of temperature and pH to achieve good yields, often in the presence of a copper(I) catalyst. scirp.org

Direct chlorination of a benzoic acid derivative is another approach. For example, the synthesis of a related compound, 3,4,5,6-Tetrachloro-2-cyanobenzoic acid, involves the chlorination of a benzoic acid derivative using reagents like chlorine (Cl₂) or thionyl chloride (SOCl₂) at controlled temperatures (40–60°C), followed by cyanation.

Carboxylic Acid Functionalization and Aromatic Ring Modification Approaches

These methods focus on creating the carboxylic acid group from a precursor that already contains the chloro and cyano substituents. A primary example is the oxidation of the methyl group of 2-chloro-4-cyanotoluene. google.com This oxidation can be challenging, as the conditions required to convert the methyl group can sometimes affect the nitrile group, leading to lower yields or complicated purification. google.comgoogleapis.com Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide have been used for this type of transformation. google.comimist.ma

Another route involves the carboxylation of a suitable precursor. While not specific to this compound, methods like the reaction of halobenzonitriles with carbon monoxide in the presence of a catalyst have been reported for producing cyanobenzoic acids. googleapis.com

A multi-step synthesis starting from 2-chloro-4-nitrobenzoic acid illustrates aromatic ring modification. google.comvulcanchem.com In this sequence, the nitro group is first reduced to an amino group via catalytic hydrogenation (e.g., using H₂/Pd/C) or with reagents like Fe/HCl. google.comvulcanchem.com This forms 2-chloro-4-aminobenzoic acid. The subsequent step is a Sandmeyer reaction to convert the amino group into the cyano group, yielding the final product. vulcanchem.com

Novel and Green Chemistry Approaches in Synthesis

Recent research has focused on developing more efficient, cost-effective, and environmentally sustainable methods for synthesizing this compound and related compounds.

Catalytic Methods for Efficient Production

Modern synthetic chemistry heavily relies on catalysts to improve reaction rates, selectivity, and yields.

Palladium-Catalyzed Cyanation: This has become a versatile method for introducing cyano groups. It can be used to replace bromine or chlorine atoms on an aromatic ring. googleapis.com For example, methyl 2-amino-4-chloro-5-iodobenzoate can be converted to methyl 2-amino-4-chloro-5-cyanobenzoate using copper(I) cyanide. nih.gov Palladium catalysts are also effective, though the use of zinc cyanide (Zn(CN)₂) is common to avoid deactivation of the catalyst by alkali metal cyanides. googleapis.com

Phase-Transfer Catalysis (PTC): PTC can accelerate reactions between reactants in different phases (e.g., an organic substrate and an aqueous reagent). matanginicollege.ac.in In a process for making 3-cyanobenzoic acid, a phase-transfer catalyst like benzyltriethylammonium chloride was used to facilitate the oxidation of 3-chloromethylbenzonitrile with hydrogen peroxide. google.comvulcanchem.com This approach could be adapted for similar oxidations.

Oxidation Catalysts: Catalytic amounts of ruthenium or iridium derivatives can be used for the oxidation of methyl groups on aromatic rings to carboxylic acids. google.comgoogle.com

互动式数据表

| Method | Starting Material | Key Reagents/Catalysts | Product | Reference |

|---|---|---|---|---|

| Sandmeyer Reaction & Oxidation | 2-R-substituted 4-nitrotoluene | 1. H₂/Pd/C (reduction) 2. NaNO₂/HCl, CuCN (cyanation) 3. KMnO₄ (oxidation) | 2-R-substituted-4-cyanobenzoic acid | google.comgoogle.com |

| Sandmeyer Reaction | 2-R-substituted 4-aminobenzoic acid | NaNO₂/HCl, Cyanide source | 2-R-substituted 4-cyanobenzoic acid | google.com |

| Oxidation | 2-chloro-4-cyanotoluene | Potassium permanganate (KMnO₄) | This compound | google.com |

| Palladium-Catalyzed Cyanation | Aryl Halide (e.g., 2-amino-5-bromobenzoic acid derivative) | Pd catalyst, Zn(CN)₂ | 2-amino-5-cyanobenzoic acid derivative | googleapis.com |

Environmentally Benign Reagent and Process Utilization

Green chemistry principles aim to reduce waste and hazard in chemical processes.

Electrochemical Synthesis: Electrochemical methods offer a green alternative for carboxylation. researchgate.net For instance, 4-cyanobenzoic acid has been synthesized from 4-iodobenzonitrile (B145841) and CO₂ using electrochemical techniques in ionic liquids, which act as "green solvents." researchgate.net This approach avoids harsh reagents and can operate under mild conditions. evitachem.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields. rasayanjournal.co.in It has been used to synthesize 3-cyanobenzoic acid from 3-chlorobenzoic acid and NaCN in N-methylpyrrolidone with a 99% yield in just 10 minutes. google.com This technology minimizes solvent volume and energy consumption.

Safer Reagents: Using hydrogen peroxide (H₂O₂) as an oxidant, often with catalysts like sodium tungstate (B81510) and vanadyl sulfate, presents a greener alternative to heavy-metal oxidants like chromium trioxide. google.comvulcanchem.com The only byproduct is water.

Alternative Solvents: Efforts are being made to replace hazardous solvents. Water, ethanol/water mixtures, and cyclopentyl methyl ether (CPME) are considered more sustainable options for reactions and purifications. scirp.org

Optimization of Reaction Conditions and Process Efficiencies

To make synthetic routes viable for industrial-scale production, optimization of reaction parameters is crucial. The goal is to maximize yield and purity while minimizing costs and environmental impact.

Key areas for optimization include:

Temperature and Time: Precise control over reaction temperature is critical. For example, chlorination reactions are often kept between 40–90°C to control selectivity and prevent side reactions. google.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography allows for the determination of the optimal reaction time. google.com

Catalyst and Reagent Loading: The efficiency of catalytic processes depends on the amount of catalyst used. Optimization involves finding the lowest possible catalyst loading that still provides a high conversion rate. rsc.org Similarly, the molar ratio of reactants, such as the oxidant to the substrate, is adjusted to achieve the highest yield. google.com

Solvent and Purification: The choice of solvent can affect reaction rates and the ease of product isolation. For purification, recrystallization from suitable solvent systems like ethanol/water is a common method to enhance the purity of the final product. vulcanchem.com The development of processes that use easily recycled, low-boiling, or water-immiscible solvents is a priority. googleapis.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing compared to batch processes. This precise control can lead to higher yields, improved safety, and a reduction in side products, addressing challenges in regioselectivity during halogenation.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms

The reaction mechanisms associated with 2-chloro-4-cyanobenzoic acid are primarily centered around the reactivity of the aromatic ring and the functional groups attached to it.

Nucleophilic Aromatic Substitution (SNAr)

The benzene (B151609) ring in this compound is rendered electron-deficient by the strong electron-withdrawing effects of the cyano group (-CN) and the chloro (-Cl) substituent. This electron deficiency makes the aromatic ring susceptible to nucleophilic attack, particularly at the positions activated by these groups. evitachem.comlibretexts.org The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. evitachem.comfishersci.fi

The SNAr mechanism typically proceeds via a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing cyano group. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org

Common nucleophiles that can participate in SNAr reactions with activated aryl halides include amines, alkoxides, and thiolates. fishersci.fisemanticscholar.org For instance, the reaction of 4-chloro-2-nitrophenyl benzoates with cyclic secondary amines has been studied, demonstrating the feasibility of such substitutions. koreascience.kr

Electrophilic Aromatic Substitution (EAS)

In contrast to nucleophilic substitution, electrophilic aromatic substitution on the this compound ring is generally disfavored. The carboxylic acid (-COOH), cyano (-CN), and chloro (-Cl) groups are all deactivating towards electrophilic attack due to their electron-withdrawing nature. libretexts.orglibretexts.org These groups reduce the electron density of the aromatic ring, making it less attractive to electrophiles. libretexts.org

The directing effects of the substituents are as follows:

-COOH (Carboxylic acid): A meta-directing deactivator.

-CN (Cyano): A meta-directing deactivator. libretexts.org

-Cl (Chloro): An ortho, para-directing deactivator.

Given the substitution pattern of this compound, any potential electrophilic substitution would be slow and the position of substitution would be influenced by the combined directing effects of the existing groups.

Hydrolysis of the Nitrile Group

The cyano group of this compound can be hydrolyzed to a carboxylic acid group under acidic or basic conditions. numberanalytics.comlibretexts.org This reaction proceeds through an amide intermediate. chemistrysteps.com

Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon. libretexts.orglumenlearning.com After a series of proton transfers, an amide intermediate is formed. libretexts.org Further hydrolysis of the amide, also under acidic conditions, yields the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com Protonation by water leads to an imidic acid tautomer, which then rearranges to the more stable amide. chemistrysteps.com Subsequent hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt and ammonia. libretexts.org Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

Oxidation

The aromatic ring of chlorobenzoic acids is generally resistant to oxidation. However, the side chains can be oxidized. For instance, o-chlorotoluene can be oxidized to o-chlorobenzoic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. miracosta.edu The mechanism of such oxidations involves the attack of the oxidizing agent at the benzylic position. miracosta.edu

The oxidation of chlorobenzoic acid hydrazides to their corresponding acids by thallium(III) has also been studied. The reaction is proposed to proceed via the formation of a complex between the reactants, followed by a direct two-electron transfer. niscpr.res.in Studies on the oxidation of 2,4-dichlorobenzoic acid by dichromate also suggest a two-electron transfer process without the formation of free radicals. tsijournals.com

Kinetic and Thermodynamic Studies of Chemical Transformations

Detailed kinetic and thermodynamic data specifically for the reactions of this compound are not extensively available in the public domain. However, studies on related compounds provide insights into the factors influencing reaction rates and equilibria.

Kinetic studies on the nucleophilic substitution reactions of 4-chloro-2-nitrophenyl benzoates with cyclic secondary amines have been performed. koreascience.kr The reactivity is influenced by the nature of the substituent on the benzoyl moiety and the basicity of the amine. koreascience.kr Such studies often employ Hammett and Brønsted plots to elucidate the reaction mechanism and the nature of the transition state. koreascience.kr For instance, a nonlinear Hammett plot can indicate a change in the rate-determining step or be a result of ground-state stabilization. koreascience.kr

Thermodynamic data, such as enthalpies of sublimation, have been measured for various halobenzoic acids, including 2-chlorobenzoic acid, using techniques like Knudsen mass-loss effusion. researchgate.net The standard molar enthalpies of formation for the three isomers of cyanobenzoic acid in the gaseous phase have also been determined. researchgate.net This kind of data is crucial for understanding the energetics of reactions involving these compounds.

Below is a table summarizing some thermodynamic data for related compounds.

| Compound | Enthalpy of Sublimation (kJ·mol⁻¹) at 298.15 K |

| 2-Chlorobenzoic acid | 95.9 ± 0.8 |

| 3-Chlorobenzoic acid | 97.4 ± 1.0 |

| 4-Chlorobenzoic acid | 102.3 ± 0.5 |

| 2-Cyanobenzoic acid | -150.7 ± 2.0 (Gaseous enthalpy of formation) |

| 3-Cyanobenzoic acid | -153.6 ± 1.7 (Gaseous enthalpy of formation) |

| 4-Cyanobenzoic acid | -157.1 ± 1.4 (Gaseous enthalpy of formation) |

Data sourced from a study on the sublimation of halobenzoic acids and a study on the thermochemistry of cyanobenzoic acids. researchgate.net

Stereochemical Aspects and Enantioselective Synthesis (if applicable to derivatives)

This compound itself is an achiral molecule and therefore does not exhibit stereoisomerism. However, it can serve as a starting material for the synthesis of chiral derivatives. For example, reactions involving the carboxylic acid or cyano group, or nucleophilic substitution at the chloro-position, could lead to the formation of a new stereocenter.

The field of enantioselective synthesis aims to produce a single enantiomer of a chiral product. This is often achieved using chiral catalysts or reagents. For instance, enantioselective cyclopropanation reactions can be catalyzed by chiral cobalt complexes. rsc.org Asymmetric organocatalysis, using catalysts derived from natural products like Cinchona alkaloids, has been successfully applied to various reactions, including [4+2] cycloadditions, to produce chiral molecules with high enantioselectivity. nih.gov

While specific examples of enantioselective synthesis starting directly from this compound are not prominently reported, the principles of asymmetric synthesis could be applied to its derivatives. For example, if the carboxylic acid group were converted to an acyl halide, it could then be reacted with a chiral alcohol to form a diastereomeric mixture of esters, which could potentially be separated. Alternatively, reduction of a ketone derivative, formed via reaction of an organometallic reagent with the nitrile, could be achieved enantioselectively using a chiral reducing agent.

Computational and Theoretical Studies of 2 Chloro 4 Cyanobenzoic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods, grounded in the principles of quantum mechanics, allow for the prediction of molecular geometries, vibrational frequencies, and other key properties with remarkable accuracy.

Density Functional Theory (DFT) has emerged as a versatile and widely used computational method in chemistry for investigating the electronic structure of many-body systems. DFT calculations have been successfully applied to study the structural, spectroscopic, and electronic properties of compounds analogous to 2-Chloro-4-cyanobenzoic acid, such as 2-chlorobenzoic acid and p-cyanobenzoic acid. researchgate.netnih.gov For instance, studies on 2-amino-4-chlorobenzonitrile have utilized DFT at the B3LYP/6-311++G(d,p) level of theory to perform full geometry optimization and investigate its electronic properties. analis.com.my

These applications typically involve the calculation of optimized molecular geometries, vibrational frequencies, and thermodynamic properties. For derivatives of benzoic acid, DFT methods have been instrumental in providing a detailed description of their spectroscopic behaviors by comparing theoretical computations with experimental data. nih.gov

Table 1: Illustrative DFT Calculation Parameters for a Related Compound (2-amino-4-chlorobenzonitrile)

| Parameter | Value |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Task | Full Geometry Optimization |

This table illustrates typical parameters used in DFT studies of similar molecules, as no specific studies on this compound are publicly available.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. wikipedia.org These methods, such as the Hartree-Fock (HF) method, are crucial for predicting molecular structures and properties with a high degree of accuracy. For example, a study on 2-chlorobenzoic acid employed both DFT and ab initio Hartree-Fock calculations with the 6-311++G(d,p) basis set to determine its molecular structure and harmonic frequencies. researchgate.net Similarly, ab initio HF and DFT-B3LYP gradient calculations have been used to compare theoretical wavenumbers with experimental FTIR and FT-Raman data for p-cyanobenzoic acid, showing good agreement. nih.gov

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.

In studies of related compounds like 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid, the calculation of HOMO and LUMO energies has been shown to be indicative of charge transfer within the molecules. nih.gov For these compounds, DFT calculations have been employed to determine the energies of these frontier orbitals.

Table 2: Exemplary HOMO-LUMO Data for Structurally Similar Benzoic Acid Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2-chloro-6-fluorobenzoic acid | Data not available | Data not available | Data not available |

| 3,4-dichlorobenzoic acid | Data not available | Data not available | Data not available |

Specific HOMO-LUMO energy values for this compound are not available in the reviewed literature. The table is presented as a template for how such data would be displayed.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. libretexts.org The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). wolfram.comresearchgate.net

MEP studies on compounds such as 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid have been performed using DFT methods to understand their chemical reactivity. nih.gov The MEP map helps in identifying the electron-rich and electron-deficient regions of a molecule, which is crucial for predicting intermolecular interactions. researchgate.net

Conformational Analysis and Stability Predictions

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its physical and chemical properties. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between different conformations.

For molecules like substituted benzoic acids, computational methods can predict the most stable conformers by calculating the potential energy surface as a function of specific dihedral angles. While specific conformational analysis studies on this compound were not found, such studies on related benzoic acid derivatives often employ both ab initio and DFT methods to predict molecular conformations and their relative stabilities. nih.gov

Molecular Simulation and Interaction Dynamics in Different Phases

Computational and theoretical studies, particularly molecular simulations, provide invaluable insights into the behavior of this compound at an atomic level. These methods allow for the exploration of its interaction dynamics in the gas, liquid, and solid phases, revealing information that is often difficult to obtain through experimental techniques alone.

In the gas phase , ab initio and Density Functional Theory (DFT) calculations are employed to understand the intrinsic properties of the this compound molecule. These studies often focus on the conformational landscape, vibrational frequencies, and the nature of intramolecular interactions. For instance, theoretical calculations can predict the most stable conformers and the energy barriers for rotation around the C-C bond connecting the carboxylic group to the benzene (B151609) ring. Furthermore, the formation of dimers and small clusters through hydrogen bonding and other non-covalent interactions can be investigated, providing data on association energies.

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of this compound in the liquid phase . In these simulations, the interactions between molecules are modeled using force fields, allowing for the observation of dynamic processes such as self-association and solvation. In solution, this compound molecules can form hydrogen-bonded dimers, and the stability of these dimers is influenced by the solvent's polarity and its ability to form hydrogen bonds. Simulations can quantify the extent of dimer formation and characterize the lifetime of these interactions. The following table illustrates typical interaction energies that might be obtained from such simulations.

| Interaction Type | Phase | Calculated Interaction Energy (kJ/mol) |

| Hydrogen Bonding (O-H···O) | Gas Phase Dimer | -45.2 |

| π-π Stacking | Liquid Phase (Toluene) | -12.5 |

| Halogen Bonding (C-Cl···N) | Solid State | -8.3 |

| Solute-Solvent (with Water) | Aqueous Solution | -25.8 |

Note: The data in this table is illustrative and represents typical values obtained from computational studies on similar aromatic carboxylic acids.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···O/O···H | 35.6 |

| H···H | 28.1 |

| C···H/H···C | 15.4 |

| Cl···H/H···Cl | 9.8 |

| N···H/H···N | 5.3 |

| C···C | 3.5 |

| Cl···N/N···Cl | 2.3 |

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from Hirshfeld surface analysis of a molecule like this compound.

These computational and theoretical studies provide a detailed picture of the molecular interactions governing the behavior of this compound in different environments. This understanding is crucial for predicting its physical properties and for the rational design of materials with desired characteristics.

Spectroscopic Characterization and Structural Elucidation Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, has been instrumental in identifying the functional groups and characterizing the vibrational modes of 2-chloro-4-cyanobenzoic acid and related molecules.

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrations of functional groups within a molecule. For aromatic carboxylic acids like this compound, specific vibrational bands are expected. The presence of a carboxyl group (-COOH), a cyano group (-C≡N), and a substituted benzene (B151609) ring gives rise to a unique infrared spectrum.

Studies on similar compounds, such as p-cyanobenzoic acid, have shown a characteristic C≡N stretching vibration around 2240 cm⁻¹ in the IR spectrum. rasayanjournal.co.in The aromatic C-H stretching vibrations typically appear in the range of 3120-3000 cm⁻¹. rasayanjournal.co.in The carboxyl group is characterized by a strong C=O stretching band, generally observed between 1660-1700 cm⁻¹, and O-H stretching vibrations. rasayanjournal.co.inresearchgate.net The C-O stretching and O-H in-plane bending vibrations of the carboxyl group are often coupled and appear in the regions of 1330-1270 cm⁻¹ and 1440-1395 cm⁻¹, respectively. rasayanjournal.co.in For this compound, the C-Cl stretching vibration is also an important diagnostic peak. In chloro-substituted benzene derivatives, the C-Cl stretching mode is typically found at lower frequencies. researchgate.net

A representative FTIR spectrum of 4-cyanobenzoic acid, a closely related compound, shows a prominent C=N imine stretch at 1620.5 cm⁻¹. rsc.org In a study of Ru2(4-CN-OBz)4Cl, a complex containing the 4-cyanobenzoate (B1228447) ligand, a weak C≡N stretching band was observed at 2228 cm⁻¹. rsc.org

Table 1: Characteristic FTIR Vibrational Frequencies for Functional Groups in Related Benzoic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Cyano (-C≡N) | Stretching | 2228 - 2240 rasayanjournal.co.inrsc.org |

| Carboxyl C=O | Stretching | 1660 - 1700 researchgate.net |

| Aromatic C-H | Stretching | 3000 - 3120 rasayanjournal.co.in |

| Carboxyl O-H | Stretching | Broad, around 3000 |

| Carboxyl C-O | Stretching | 1270 - 1330 rasayanjournal.co.in |

| Carboxyl O-H | In-plane bending | 1395 - 1440 rasayanjournal.co.in |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The C≡N stretch in cyanobenzoic acid derivatives is also Raman active, appearing around 2239 cm⁻¹ in the Raman spectrum of p-cyanobenzoic acid. rasayanjournal.co.in Aromatic ring stretching vibrations are typically observed near 1600, 1580, 1490, and 1440 cm⁻¹. rasayanjournal.co.in

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes accurately. researchgate.net For instance, in a study on 2-chloro-4-nitrotoluene (B140621), DFT calculations with the B3LYP method were used to predict and assign the fundamental vibrational frequencies. researchgate.net Similar computational approaches have been applied to p-cyanobenzoic acid to correlate experimental and theoretical wavenumbers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chloro, cyano, and carboxylic acid groups. In a related compound, 4-cyanobenzoic acid, the aromatic protons appear as a multiplet in the range of δ 7.8-8.2 ppm in DMSO-d₆. rsc.org The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. rsc.orgrsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the cyano group in 4-cyanobenzoic acid has a characteristic chemical shift. nih.gov The carboxyl carbon also has a distinct resonance. The chemical shifts of the aromatic carbons are influenced by the positions of the substituents. For example, in 4-chlorobenzoic acid, the aromatic carbons resonate in the range of δ 133-143 ppm in DMSO. rsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Related Benzoic Acid Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| 4-Chlorobenzoic acid | ¹H (aromatic) | 7.35 - 8.42 (m) | DMSO rsc.org |

| 4-Chlorobenzoic acid | ¹H (COOH) | 13.20 (s) | DMSO rsc.org |

| 4-Chlorobenzoic acid | ¹³C | 133.9, 134.9, 136.3, 143.0, 171.7 | DMSO rsc.org |

| 4-Cyanobenzoic acid | ¹H (aromatic) | 7.8 - 8.2 (m) | DMSO-d₆ rsc.org |

| 2-Chlorobenzoic acid | ¹H (aromatic) | 7.31 - 8.09 (m) | CDCl₃ rsc.org |

Mass Spectrometry (MS) Techniques in Purity and Structural Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular weight of this compound is 181.57 g/mol . nih.govevitachem.com

In the mass spectrum of chlorinated compounds, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak (M). miamioh.edu Common fragmentation pathways for benzoic acids include the loss of a hydroxyl group (-OH) and a carboxyl group (-COOH). For halogenated compounds, the loss of the halogen atom is a principal fragmentation pathway. miamioh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring.

Studies on related compounds like 2-chloro-4-nitrotoluene have utilized UV-Vis spectroscopy to investigate electronic interactions. researchgate.net The absorption spectra are influenced by the solvent used, indicating interactions between the solute and solvent molecules. rsc.org The electronic transitions in these types of molecules are typically π → π* and n → π* transitions associated with the aromatic ring and the carbonyl and cyano groups.

X-ray Crystallography Studies of Co-crystals and Solid Forms

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique has been used to study the solid-state structures of related benzoic acid derivatives and their co-crystals.

For instance, the crystal structure of co-crystals of 4-cyanobenzoic acid with other molecules has been determined, revealing details about intermolecular interactions such as hydrogen bonding. kent.ac.uk In a study of 3,5-dichloro-4-cyanobenzoic acid, two polymorphic forms and a hydrate (B1144303) were characterized, showing the formation of two-dimensional networks involving hydrogen bonding and Cl⋯N interactions. researchgate.net These studies highlight the importance of intermolecular forces in dictating the solid-state packing of these molecules.

Advanced Derivatization Strategies and Chemical Transformations

Synthesis of Functionalized Derivatives of 2-Chloro-4-cyanobenzoic Acid

The inherent reactivity of its functional groups allows for a wide range of chemical modifications.

The carboxylic acid moiety is readily transformed into other functional groups, such as esters, amides, and acyl halides. These reactions are standard procedures in organic synthesis and can be accomplished using well-established methods. google.comgoogle.com The formation of esters and amides is particularly common for altering the solubility, stability, and biological activity of the parent molecule. Conversion to an acyl halide, typically using reagents like thionyl chloride, activates the carboxyl group for subsequent nucleophilic acyl substitution reactions. google.com

Table 1: Derivatization Reactions of the Carboxyl Group

| Derivative Type | General Reaction | Typical Reagents | Reference |

|---|---|---|---|

| Ester | Esterification | Alcohol (e.g., Methanol, Ethanol) in the presence of an acid catalyst. | google.comsmolecule.com |

| Carboxamide | Amidation | Amine in the presence of a coupling agent (e.g., EDCI, HBTU). | google.comgoogle.com |

| Acyl Halide | Halogenation | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅). | google.comsmolecule.com |

The cyano (nitrile) group is a versatile functional handle that can undergo several important transformations. It can be hydrolyzed under acidic or basic conditions to first form a carboxamide and subsequently a carboxylic acid. google.com The selective mono-hydrolysis of dinitriles to cyanobenzoic acids has been achieved with high selectivity using enzymatic methods, highlighting a green chemistry approach. wiley.com Furthermore, the cyano group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), providing a route to aminomethyl derivatives. smolecule.comevitachem.com

Table 2: Key Transformations of the Cyano Group

| Transformation | Product Functional Group | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| Hydrolysis | Carboxamide (-CONH₂) or Carboxylic Acid (-COOH) | Aqueous acid (e.g., HCl) or base (e.g., NaOH) with heating. | |

| Enzymatic Hydrolysis | Carboxylic Acid (-COOH) | Nitrilase enzymes (e.g., from Comamonas testosteroni). | wiley.com |

| Reduction | Primary Amine (-CH₂NH₂) | Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. | evitachem.com |

The chlorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). evitachem.com This reactivity is enhanced by the presence of the two electron-withdrawing groups (cyano and carboxyl), which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The chlorine can be displaced by various nucleophiles, such as alkoxides or amines, to introduce new functionalities onto the ring. evitachem.com A notable transformation is the halogen exchange reaction, where the chloro group is replaced by a fluoro group using a metal fluoride (B91410) like potassium fluoride. google.comgoogleapis.com This reaction is significant as fluoro-substituted analogs are often sought after in medicinal chemistry. google.com

Table 3: Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | General Conditions | Reference |

|---|---|---|---|

| Fluoride (e.g., KF) | 2-Fluoro-4-cyanobenzoic acid | Halogen exchange reaction, often at elevated temperatures. | google.comgoogleapis.com |

| Alkoxides (e.g., NaOCH₃) | 2-Methoxy-4-cyanobenzoic acid | Reaction in a polar aprotic solvent. | |

| Amines (e.g., Piperidine) | 2-(Piperidin-1-yl)-4-cyanobenzoic acid | Reaction in a polar aprotic solvent (e.g., DMF, DMSO) at elevated temperatures. |

Structure-Reactivity Relationships in Derivatization

The chemical behavior of this compound is governed by the electronic properties of its substituents. Both the chloro and cyano groups are electron-withdrawing, which has profound effects on the molecule's reactivity.

Acidity : The electron-withdrawing nature of the chloro and, particularly, the cyano group stabilizes the conjugate base (carboxylate anion) through the inductive effect. libretexts.org This stabilization increases the acidity of the carboxylic acid, resulting in a lower pKa compared to unsubstituted benzoic acid (pKa ≈ 4.2). smolecule.comlibretexts.org

Aromatic Ring Reactivity : The combined electron-withdrawing power of the substituents deactivates the aromatic ring towards electrophilic aromatic substitution. libretexts.org Conversely, this electronic characteristic makes the ring electron-deficient and thus activates it for nucleophilic aromatic substitution, facilitating the displacement of the chlorine atom. evitachem.com

Table 4: Electronic Effects of Substituents

| Substituent | Position | Electronic Effect | Impact on Reactivity | Reference |

|---|---|---|---|---|

| Cyano (-CN) | 4 (para) | Strongly electron-withdrawing (inductive and resonance) | Increases acidity; activates ring for SNAr; deactivates for electrophilic substitution. | libretexts.org |

| Chloro (-Cl) | 2 (ortho) | Electron-withdrawing (inductive), weakly deactivating | Increases acidity; acts as a leaving group in SNAr reactions. | evitachem.comlibretexts.org |

| Carboxyl (-COOH) | 1 | Electron-withdrawing, deactivating | Directs incoming electrophiles to the meta position (position 5). | libretexts.org |

Development of Synthetic Precursors and Building Blocks

This compound is a valuable intermediate for synthesizing more complex molecules. Its trifunctional nature allows it to serve as a versatile scaffold in the construction of compounds for various industries. google.com In pharmaceutical research, cyanobenzoic acid derivatives are used as precursors for platelet aggregation inhibitors and other biologically active agents. google.comgoogle.com For instance, the core structure can be elaborated into complex heterocyclic systems. nih.gov The compound and its close analogs are also used in materials science, such as in the development of liquid crystals, and as building blocks for fungicides and functional polymers. solubilityofthings.comwiley.com Its utility is further demonstrated in solid-phase synthesis, where it can be attached to resin supports to build combinatorial libraries of compounds. mdpi.comresearchgate.net

Table 5: Applications as a Synthetic Building Block

| Target Compound Class | Synthetic Application | Reference |

|---|---|---|

| Pharmaceuticals | Intermediate for platelet aggregation inhibitors and other active compounds. | google.com |

| Agrochemicals | Precursor for fungicides. | wiley.com |

| Heterocycles | Starting material for the synthesis of 1,3,4-oxadiazoles and phthalimides. | nih.govrsc.org |

| Materials Science | Building block for liquid crystals and functional polymers. | solubilityofthings.comgoogle.com |

| Bioconjugation | Used in the synthesis of probes for labeling proteins and other biomolecules. | ncsu.edu |

Applications in Advanced Chemical Synthesis

Role as a Synthetic Intermediate in Complex Molecule Construction

The compound's structure is a key asset in the synthesis of elaborate molecules. The carboxylic acid group readily participates in esterification and amidation reactions. The chlorine atom, activating the aromatic ring, is susceptible to nucleophilic aromatic substitution, particularly through transition-metal-catalyzed cross-coupling reactions. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, further expanding its synthetic utility.

2-Chloro-4-cyanobenzoic acid and its close derivatives are pivotal starting materials in the synthesis of pharmaceutically active compounds and their intermediates. The chloro-cyanobenzoic acid scaffold is found in molecules designed as inhibitors for various biological targets.

HIV Inhibitors: The related compound N-(3-carboxy-4-chloro)phenylpyrrole (NB-64) has been identified as an inhibitor of HIV fusion, a process critical for viral entry into host cells. nih.gov The synthesis of such compounds highlights the importance of the chloro-substituted carboxyphenyl moiety as a core structural unit for developing new antiviral agents. nih.gov

Enzyme Inhibitors: This class of compounds is instrumental in developing inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), which are key targets in oncology. google.comnih.gov The specific substitution pattern of this compound allows for the precise orientation of functional groups required for binding to the active sites of such enzymes.

Precursors for Advanced Intermediates: The compound serves as a precursor for more complex building blocks. For instance, the related 2-chloro-4-nitrobenzoic acid can be converted into 3-fluoro-4-cyanobenzoic acid through a sequence of halogen exchange, nitro group reduction, and a Sandmeyer reaction. google.comvulcanchem.com This transformation demonstrates its role in creating diverse, highly functionalized molecules for medicinal chemistry programs. google.comvulcanchem.com

| Example Intermediate/Drug Class | Therapeutic Area | Synthetic Role of Scaffold |

| N-(3-carboxy-4-chloro)phenylpyrrole | Antiviral (HIV) | Core structural unit for inhibiting viral fusion nih.gov |

| PARP Inhibitors | Oncology | Provides a scaffold for orienting functional groups for enzyme binding google.comnih.gov |

| 3-Fluoro-4-cyanobenzoic acid | Medicinal Chemistry | Starting material for creating more complex, fluorinated intermediates google.comvulcanchem.com |

In the agrochemical sector, the stability and reactivity of intermediates are paramount. Cyanobenzoic acid derivatives are recognized as important intermediates for a range of agricultural chemicals. google.com The presence of a chlorine atom on the benzene (B151609) ring often enhances the biological activity and environmental persistence of the final product. The structural stability of chlorinated aromatic compounds makes them reliable precursors in the synthesis of modern pesticides and herbicides. The functional groups of this compound allow it to be incorporated into larger molecules designed to target specific biological pathways in weeds or pests.

The unique electronic properties of this compound make it a valuable precursor in the synthesis of dyes and pigments.

Ullmann Condensation: The chloro group makes the compound a suitable substrate for copper-catalyzed coupling reactions like the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction is used to form C-N or C-O bonds, allowing the benzoic acid core to be coupled with anilines or phenols to create larger, conjugated systems characteristic of many dyes. wikipedia.orgresearchgate.net

Color Stability: The electron-withdrawing nature of the cyano group can enhance the color stability and lightfastness of the final pigment. Esters derived from related tetrachlorinated cyanobenzoic acids are used specifically in pigment manufacturing.

Integration into Parallel Synthesis and High-Throughput Methodologies

The structure of this compound is exceptionally well-suited for modern drug discovery techniques such as parallel synthesis and high-throughput screening. google.com Its trifunctional nature provides three distinct points for chemical diversification. This allows chemists to rapidly generate large libraries of related but structurally distinct compounds from a single, common intermediate.

For example, the carboxylic acid can be reacted with a diverse set of amines to form a library of amides. Subsequently, the chloro group can be subjected to various nucleophilic substitution or cross-coupling reactions, and the cyano group can be chemically transformed, multiplying the structural diversity at each step. This strategy is fundamental to high-throughput organic synthesis, enabling the efficient exploration of chemical space to identify new lead compounds. google.comnih.gov

Research on Functional Material Synthesis (e.g., polymers)

The application of this compound extends into materials science, where it is researched as a monomer for creating functional polymers with specific properties.

High-Performance Polymers: Aromatic nitriles can undergo catalytic trimerization to form highly stable triaryl-s-triazine rings. nasa.gov This reaction creates cross-linked polymers known for their exceptional thermal-oxidative stability, making them suitable for high-performance applications in electronics and aerospace. nasa.gov this compound, as an aromatic nitrile, is a candidate for this type of polymerization.

Coordination Polymers: The carboxylic acid group can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. vulcanchem.com The cyano and chloro groups can then be used to tune the electronic properties of the material or serve as sites for post-synthetic modification. vulcanchem.com

Monomer for Functional Polymers: Cyanobenzoic acid derivatives are generally useful as monomers for various functional polymers, where the carboxylic acid can form polyesters or polyamides, and the cyano group can be used for cross-linking reactions. google.com

Environmental Research and Degradation Studies

Biodegradation Pathways of Related Halogenated Aromatic Acids

The microbial degradation of halogenated aromatic compounds, including chlorobenzoic acids, is a key process in their environmental attenuation. nih.gov Bacteria and fungi have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy. nih.govtandfonline.com The removal of the halogen substituent is a critical and often rate-limiting step in these pathways. nih.govnih.gov

Microbial degradation of chlorobenzoic acids (CBAs) can proceed under both aerobic and anaerobic conditions. nih.govnih.gov Under aerobic conditions, the primary mechanism often involves dioxygenase enzymes that incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of catechols. jbarbiomed.comiisc.ac.in For instance, the aerobic breakdown of 2-chlorobenzoic acid (2-CBA) can be initiated by 2-chlorobenzoate-1,2-dioxygenase. jbarbiomed.com The resulting catechol intermediate can then undergo ring cleavage. researchgate.net

Several dehalogenation strategies have been identified in microorganisms:

Oxidative Dehalogenation: An oxygenase enzyme incorporates one or two oxygen atoms into the aromatic ring, leading to the spontaneous elimination of the halogen substituent. nih.gov

Hydrolytic Dehalogenation: A hydrolase enzyme replaces the halogen atom with a hydroxyl group from water. The degradation of 4-chlorobenzoic acid (4-CBA) to 4-hydroxybenzoate (B8730719) by 4-chlorobenzoate (B1228818) dehalogenase is a well-studied example of this process. nih.govasm.org

Reductive Dehalogenation: Under anaerobic conditions, the halogen atom is removed and replaced by a hydrogen atom. This process is a form of anaerobic respiration known as halorespiration. acs.orgoup.com

The position of the chlorine atom on the benzoic acid ring significantly influences the degradation pathway and rate. For example, Aeromonas hydrophila has been shown to degrade 2-CBA, 3-CBA, 4-CBA, and 3,4-dichlorobenzoic acid at different rates. jbarbiomed.com Studies on the degradation of 2,4-dichlorobenzoic acid (2,4-CBA) show a two-step chlorine removal process involving both reductive and hydrolytic dechlorination. nih.gov

Upper Pathway: Initial reactions that transform the parent compound into a common intermediate, such as catechol or protocatechuate. nih.govbohrium.com

Middle Pathway: Dehalogenation of the aromatic intermediate. nih.govbohrium.com

Lower Pathway: Cleavage of the aromatic ring and subsequent metabolism into central cellular metabolites, such as those in the tricarboxylic acid (TCA) cycle. nih.govbohrium.comnih.gov

While direct studies on the biodegradation of 2-chloro-4-cyanobenzoic acid are limited, the degradation of the related compound 2-chloro-4-nitrobenzoic acid by an Acinetobacter species involved initial oxidative dechlorination to form 2-hydroxy-4-nitrobenzoic acid. nih.gov This suggests a similar initial oxidative attack could be a potential pathway for this compound.

| Organism | Substrate | Key Enzyme/Pathway | Reference |

|---|---|---|---|

| Aeromonas hydrophila | 2-Chlorobenzoic Acid (2-CBA) | 1,2-Dioxygenase (Ortho cleavage) | jbarbiomed.com |

| Arthrobacter sp. | 4-Chlorobenzoic Acid (4-CBA) | Hydrolytic dehalogenation to 4-hydroxybenzoate | asm.org |

| Pseudomonas sp. | Polychlorinated Biphenyls (PCBs) | Biphenyl-2,3-dioxygenase leading to chlorobenzoates | nih.gov |

| Acinetobacter sp. RKJ12 | 2-Chloro-4-nitrobenzoic Acid | Mono-oxygenase catalyzed oxidative dechlorination | nih.gov |

| Dehalococcoides mccartyi | Halogenated Benzonitriles | Reductive dehalogenation | acs.org |

Photocatalytic and Chemical Degradation Mechanisms

In addition to biological processes, abiotic degradation pathways, particularly advanced oxidation processes (AOPs), are effective for transforming persistent halogenated aromatic compounds. kirj.ee AOPs generate highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic pollutants. kirj.eenih.gov

Photocatalytic Degradation: This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon illumination with UV light, generates electron-hole pairs. nih.gov These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. The photocatalytic degradation of chlorinated compounds like 2,4-dichlorophenoxyacetic acid has been successfully demonstrated using TiO₂. nih.gov The efficiency of this process can be significantly enhanced by the addition of oxidants like hydrogen peroxide (H₂O₂), which can act as an additional source of hydroxyl radicals and prevent electron-hole recombination. nih.govtsijournals.com Studies on the degradation of 4-chlorophenol (B41353) showed 95% removal after 4 hours of irradiation with Cu₂O as a photocatalyst. tsijournals.com The degradation rate is often influenced by factors such as pH, catalyst loading, and the presence of radical scavengers. nih.govsapub.org

Chemical Degradation: Other AOPs that can degrade chlorinated aromatic compounds include:

Ozonation (O₃): Ozone can directly react with organic molecules or decompose to form hydroxyl radicals, especially at alkaline pH. sapub.org Combining ozone with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) enhances •OH production. nih.govsapub.org

Fenton and Photo-Fenton Reactions: The Fenton reaction uses hydrogen peroxide and ferrous iron (Fe²⁺) to generate hydroxyl radicals. sapub.org The efficiency is accelerated by UV light in the photo-Fenton process, which promotes the regeneration of Fe²⁺ and generates additional radicals. sapub.orgacs.org

Sonolysis: High-frequency ultrasound can induce the formation and collapse of cavitation bubbles, creating localized hot spots that pyrolyze the pollutant and generate hydroxyl radicals from water. nih.gov While effective for initial degradation, sonolysis alone may not achieve complete mineralization. nih.gov

The combination of different AOPs, such as sonolysis and photocatalysis, can lead to synergistic effects, resulting in faster and more complete mineralization of chlorinated aromatic compounds with no buildup of toxic intermediates. nih.gov

| Degradation Method | Key Reactive Species | Typical Substrates | Enhancing Factors | Reference |

|---|---|---|---|---|

| Photocatalysis (TiO₂/UV) | •OH, O₂•⁻ | Chlorinated phenols, phenoxyacetic acids | Addition of H₂O₂, optimal pH | nih.gov |

| Ozonation | O₃, •OH | Aromatic compounds, detergents, pesticides | Alkaline pH, combination with UV or H₂O₂ | kirj.eesapub.org |

| Fenton Reaction (H₂O₂/Fe²⁺) | •OH | Chlorinated hydrocarbons, phenols | UV irradiation (Photo-Fenton) | sapub.orgacs.org |

| Sonolysis | •OH | Chlorinated aromatic herbicides | Combination with photocatalysis | nih.gov |

Environmental Fate Modeling and Ecotoxicological Research Methodologies

Understanding the potential environmental risk of a chemical requires predicting its distribution and persistence (environmental fate) and assessing its potential to cause harm to organisms (ecotoxicity). regulations.gov

Environmental Fate Modeling: Computational models are frequently used to estimate the environmental behavior of chemicals when experimental data is scarce. regulations.gov

EPI (Estimation Program Interface) Suite™: This software package, developed by the U.S. Environmental Protection Agency (EPA), estimates physical/chemical properties and environmental fate parameters. For halogenated benzoic acids, models within EPI Suite™ can predict properties like vapor pressure, Henry's law constant, and octanol-water partition coefficient (Kow), which in turn inform predictions about volatilization, soil sorption, and bioconcentration. regulations.gov For analogues like halogenated benzoic acids, these models predict low sorption to soil and sediment, negligible volatilization, and high potential to migrate to groundwater. regulations.gov Biodegradation half-lives are estimated to be greater than six months, indicating high persistence. regulations.gov

Partial Charge Modeling: In the context of reductive dehalogenation, computational chemistry models can predict the regioselectivity of halogen removal. acs.orgresearchgate.net Studies have shown that for compounds degraded by organisms like Dehalococcoides mccartyi, the removal of a halogen is often governed by the partial charge of the halogen atom, with the least negative halogen being preferentially removed. acs.orgresearchgate.net

Ecotoxicological Research Methodologies: Ecotoxicological studies assess the adverse effects of chemicals on various levels of biological organization. Standardized bioassays are conducted using model organisms from different trophic levels to determine toxicity endpoints. nih.gov

Aquatic Toxicity Testing: Organisms commonly used include microalgae (e.g., Isochrysis galbana), invertebrates (e.g., Daphnia, Mytilus galloprovincialis), and fish (e.g., rainbow trout, fathead minnow). nih.govfao.orgepa.gov Acute toxicity is often measured as the concentration that is lethal to 50% of the test population (LC₅₀) or causes an effect in 50% of the population (EC₅₀) over a short period (e.g., 48 or 96 hours). epa.govinternationalscholarsjournals.com Chronic toxicity tests measure effects on survival, growth, and reproduction over a longer portion of the organism's life cycle. epa.gov

Biomarker Analysis: Exposure to pollutants can induce measurable biological responses, known as biomarkers. For polycyclic aromatic hydrocarbons (PAHs) and related compounds, common biomarkers include the induction of cytochrome P450 enzymes and the determination of biliary metabolites in fish. uib.nomdpi.com These provide evidence of exposure and can indicate potential for adverse effects. uib.no

Risk Assessment: The environmental risk is often characterized by a Risk Quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). nih.gov The PNEC is derived from the most sensitive toxicity endpoint from ecotoxicological studies, with an assessment factor applied to account for uncertainty. nih.govepa.gov

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Sustainable Chemistry Innovations for Production and Application

The principles of green chemistry are increasingly guiding the development of chemical processes to be more environmentally friendly. For the synthesis of cyanobenzoic acids, electrochemical methods are emerging as a sustainable alternative to traditional synthetic routes. researchgate.net Electrocatalytic processes that utilize carbon dioxide (CO2) as a feedstock offer a promising avenue for the "green" synthesis of these compounds. researchgate.net This approach not only valorizes a greenhouse gas but also operates under milder conditions, often employing eco-friendly solvents like ionic liquids. researchgate.net

Research has demonstrated the successful electrocarboxylation of precursors like 4-iodobenzonitrile (B145841) to produce 4-cyanobenzoic acid, a related compound. researchgate.net The use of specific cathodes and ionic liquids has been shown to significantly reduce the required electrochemical potential, making the process more energy-efficient. researchgate.net These innovations could be adapted for the sustainable production of 2-Chloro-4-cyanobenzoic acid, minimizing waste and environmental impact.

Furthermore, biocatalysis presents another avenue for green synthesis. Enzymes like nitrilases are being used for the highly selective hydrolysis of dinitriles to produce cyanobenzoic acids, which are valuable building blocks for fungicides and other agrochemicals. wiley.com This enzymatic approach offers high selectivity and operates under mild conditions, representing a cost-competitive and scalable alternative to chemical catalysis. wiley.com

Nanotechnology and Advanced Materials Integration

The unique chemical properties of this compound make it a valuable component in the development of advanced materials and nanotechnology. Its functional groups allow it to serve as a building block or surface modifier for nanoparticles, leading to novel hybrid materials with tailored properties.

For example, cyanobenzoic acids have been used in the synthesis of functionalized gold and silver nanoparticles. researchgate.net These nanoparticles can be engineered for specific applications in catalysis, biology, and nanotechnology by capping them with molecules like this compound. The resulting nanocomposites can exhibit unique optical and electrochemical properties. researchgate.net

The integration of such compounds into metal-organic frameworks (MOFs) and coordination polymers is another promising area of research. The cyano and carboxyl groups can act as linkers, coordinating with metal ions to form porous structures with applications in gas storage, separation, and catalysis. The synthesis of atomically precise single-crystalline coordination polymers using cyanobenzoic acid derivatives has been demonstrated, highlighting the potential for creating highly ordered materials with specific functionalities. rsc.org

Moreover, the degradation of related chlorinated aromatic compounds is a significant environmental concern. Research into the photocatalytic oxidation of such compounds using nanomaterials like graphitic carbon nitride (g-C3N4) has shown promise for detoxification. acs.org Understanding these degradation pathways is crucial for developing environmentally benign applications of this compound and for remediating any potential environmental contamination.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-4-cyanobenzoic acid, and how do reaction conditions influence yield and purity?

- Methodology : A common approach involves sulfonation/chlorination of precursor benzoic acids. For example, thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF) can activate carboxylic acid groups, while nitrile introduction may require cyano-group precursors or substitution reactions under controlled pH .

- Key Considerations :

- Monitor reaction progress via thin-layer chromatography (TLC) or NMR to detect intermediates.

- Optimize temperature (70–100°C) and solvent polarity (e.g., ethanol or DMF) to avoid side reactions like hydrolysis of the cyano group.

- Data Table :

| Precursor | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 4-Cyanobenzoic acid | SOCl₂, Cl₂ gas | 80 | 65 | >95% |

| 2-Chloro-4-nitrobenzoic acid | KCN, H₂SO₄ | 100 | 42 | 90% |

Q. How should researchers handle solubility challenges and storage of this compound in experimental settings?

- Solubility : Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Avoid aqueous buffers unless pH > 7, as the carboxylic acid group may protonate and precipitate .

- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the cyano group. Aliquot solutions to minimize freeze-thaw cycles .

Advanced Research Questions

Q. What crystallographic techniques are most effective for resolving structural ambiguities in this compound derivatives?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. For planar structures, employ ORTEP-III to visualize intramolecular interactions (e.g., hydrogen bonds between -COOH and -CN groups) .

- Case Study : In 2-Amino-4-chlorobenzoic acid, intramolecular N–H···O hydrogen bonds form an S(6) ring motif, stabilizing the planar configuration. Similar analysis can be applied to cyano derivatives .

Q. How can researchers reconcile conflicting spectroscopic data (e.g., NMR, IR) for this compound derivatives?

- Troubleshooting :

- NMR : Compare chemical shifts with analogs. For example, the -CN group deshields adjacent protons, causing downfield shifts (~δ 7.5–8.5 ppm in aromatic regions) .

- IR : Confirm cyano group presence via a sharp ~2240 cm⁻¹ peak. Overlapping -COOH peaks (~2500–3300 cm⁻¹) may require deconvolution software .

- Validation : Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis.

Q. What computational approaches are suitable for predicting the reactivity of this compound in drug-design applications?

- Methods :

- Density Functional Theory (DFT) to calculate electrophilic/nucleophilic sites.

- Molecular docking (e.g., AutoDock Vina) to assess binding affinity with biological targets like enzymes or receptors.

- Example : Substituent effects (Cl, CN) on benzoic acid’s pKa can be modeled using Gaussian09 with B3LYP/6-311+G(d,p) basis sets .

Data Contradictions and Validation

- Purity Challenges : Commercial suppliers like Sigma-Aldrich often lack analytical data for niche compounds, requiring independent validation via HPLC or GC-MS .

- Crystallographic Variability : Discrepancies in unit-cell parameters may arise from polymorphism. Use variable-temperature XRD to assess thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.